molecular formula C19H31NOSn B033987 2-(Tributylstannyl)benzo[d]oxazole CAS No. 105494-68-6

2-(Tributylstannyl)benzo[d]oxazole

Cat. No.: B033987
CAS No.: 105494-68-6
M. Wt: 408.2 g/mol
InChI Key: RXRSGOBSSXLBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tributylstannyl)benzo[d]oxazole is an organotin compound with the molecular formula C19H31NOSn. It is a derivative of benzoxazole, where a tributylstannyl group is attached to the second position of the benzoxazole ring. This compound is primarily used as a synthetic building block in organic chemistry, particularly in Stille coupling reactions.

Scientific Research Applications

2-(Tributylstannyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of complex heteroaromatic compounds via Stille coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of new pharmaceuticals, particularly those targeting viral infections and cancer.

    Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of various organotin compounds.

Safety and Hazards

2-(Tributylstannyl)benzo[d]oxazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tributylstannyl)benzo[d]oxazole typically involves the reaction of benzoxazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Tributylstannyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation Reactions: The tributylstannyl group can be oxidized to form the corresponding stannic oxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the stannyl group.

Common Reagents and Conditions:

    Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used, along with bases like cesium carbonate or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or tributyltin hydride are employed.

Major Products Formed:

    Stille Coupling: The major products are heteroaromatic compounds with new carbon-carbon bonds.

    Oxidation: The major product is stannic oxide.

    Reduction: The major product is the de-stannylated benzoxazole derivative.

Mechanism of Action

The mechanism of action of 2-(Tributylstannyl)benzo[d]oxazole primarily involves its role as a synthetic intermediate. In Stille coupling reactions, the compound acts as a nucleophile, where the stannyl group facilitates the transfer of the organic moiety to the palladium catalyst, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

    2-(Tri-n-butylstannyl)oxazole: Similar in structure but with an oxazole ring instead of a benzoxazole ring.

    2-(Tributylstannyl)thiazole: Contains a thiazole ring instead of a benzoxazole ring.

    2-(Tributylstannyl)pyridine: Contains a pyridine ring instead of a benzoxazole ring.

Uniqueness: 2-(Tributylstannyl)benzo[d]oxazole is unique due to its benzoxazole ring, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex heteroaromatic compounds that are challenging to produce using other reagents.

Properties

IUPAC Name

1,3-benzoxazol-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRSGOBSSXLBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396127
Record name 2-(Tributylstannyl)benzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105494-68-6
Record name 2-(Tributylstannyl)benzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
CCCC[Sn](Cl)(CCCC)CCCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

20 ml of freshly distilled THF was flushed for 30 min with a stream of nitrogen after which benzoxazole (1.0 g, 8.3 mmol) was added. After being flushed for another 30 min, the solution was cooled to −78° C. and placed under inert nitrogen atmosphere. 0.9 equivalents of n-BuLi (2 M solution in hexane, 3.0 ml, 7.6 mmol) was added dropwise over a period of 1 h, during which the solution turned to pink. The solution was kept at −78° C. for 30 min and then tri-n-butyltin chloride (2.3 ml, 8.3 mmol) was added dropwise over a period of 1 h. During this addition, the solution shifted from pink to brown. After yet another hour at −78° C., the solution was allowed to reach room temperature, at which it turned to deep red. The THF was removed on a rotary evaporator and the product, an orange oil, was isolated by distillation in vacuo. Yield: 1.37 g, 40%. 1H NMR (CDCl3): δ 0.90 (t, J=7, 9H, Bu3Sn), 1.30 (m, 6H, Bu3Sn), 1.35 (m, 6H, Bu3Sn), 1.62 (t, J=7, 6H, Bu3Sn), 7.29 (t, 2H, ArH), 7.55 (d, 1H, ArH), 7.77 (d, 1H, ArH).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.